molecular formula C28H44O3 B6318768 1-alpha,25-Dihydroxy-3-epi-vitamin D2 CAS No. 216161-85-2

1-alpha,25-Dihydroxy-3-epi-vitamin D2

Cat. No.: B6318768
CAS No.: 216161-85-2
M. Wt: 428.6 g/mol
InChI Key: ZGLHBRQAEXKACO-WRCFSYAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-alpha,25-Dihydroxy-3-epi-vitamin D2 is a synthetic analog of the natural seco-steroid hormone vitamin D. This compound is characterized by the epimerization of the hydroxyl group at the C-3 position of the A-ring from the beta to the alpha orientation . This structural modification is a known physiological metabolic pathway observed for vitamin D3 in various cell types, including human keratinocytes and bone cells . Research indicates that C-3 epimerization can lead to metabolites with significantly increased metabolic stability compared to their non-epimeric counterparts, making them intriguing subjects for scientific investigation . The primary mechanism of action for this compound is through binding to the nuclear Vitamin D Receptor (VDR), functioning as a ligand-dependent transcription factor . Upon binding, the VDR complex regulates the expression of numerous genes in a cell-specific manner. In vitro studies on related 3-epi metabolites (such as 1-alpha,25-Dihydroxy-3-epi-vitamin D3) have shown biological activity comparable to the native hormone, 1α,25-dihydroxyvitamin D3, in certain systems, including inhibiting cellular proliferation in keratinocytes . A notable area of research interest for C-3 epimerized vitamin D compounds is their potential tissue-selective activity. Some studies suggest that these metabolites may exhibit potent effects on cell regulation while demonstrating a lower tendency to induce hypercalcemia (elevated blood calcium) in vivo compared to 1α,25-dihydroxyvitamin D3, though the specific calcemic profile of the D2 version is less documented . This profile makes this compound a valuable research tool for probing the nuances of vitamin D biology, particularly in studies focused on the autocrine/paracrine roles of vitamin D, metabolic pathways, and the development of analogs with targeted physiological effects. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23+,24-,25+,26+,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLHBRQAEXKACO-WRCFSYAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Seco Steroid Hormone Metabolism Research

Vitamin D is recognized as a prohormone, which, upon activation, gives rise to a family of seco-steroid hormones that are critical regulators of numerous physiological processes. wikipedia.org The metabolic journey begins with either vitamin D3 (cholecalciferol), synthesized in the skin, or vitamin D2 (ergocalciferol), derived from plant sources and supplements. nih.gov These precursors are biologically inert and must undergo a two-step hydroxylation process to become active. wikipedia.orgwikipedia.org

The first step occurs primarily in the liver, where enzymes like CYP2R1 convert vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D₂). nih.gov This intermediate is then transported to the kidneys and other tissues, where it undergoes a second hydroxylation by the enzyme CYP27B1 to form the hormonally active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂). nih.govrupahealth.com This active form exerts its effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor that modulates the expression of a multitude of genes. nih.govmdpi.com

In recent years, research has illuminated an alternative metabolic route known as C-3 epimerization. mdpi.com This pathway involves an enzyme system that inverts the stereochemical configuration of the hydroxyl group on the third carbon of the A-ring of vitamin D metabolites. nih.govmdpi.com Specifically, the naturally occurring 3β-hydroxyl group is converted to a 3α-hydroxyl group, leading to the formation of a 3-epimer. plos.org Thus, 1α,25(OH)₂D₂ can be metabolized into its C-3 epimer, 1α,25-dihydroxy-3-epi-vitamin D2. The enzyme responsible for this epimerization has not yet been definitively identified. mdpi.com This metabolic branch adds another layer of complexity to the vitamin D endocrine system, suggesting that the biological response to vitamin D is governed by a nuanced interplay between the parent hormones and their epimeric forms.

Historical Identification and Early Characterization of Vitamin D 3 Epimers

The history of vitamin D research dates back to the early 20th century with the discovery of the vitamin itself and the elucidation of its primary activation pathway to 1,25-dihydroxyvitamin D3 and 1,25-dihydroxyvitamin D2. wikipedia.org For decades, these were considered the sole active hormones. The existence and potential significance of C-3 epimers is a more recent discovery.

Initial identification of C-3 epimers, such as 3-epi-1α,25(OH)₂D₃, occurred in studies using cultured cells, including human keratinocytes, bovine parathyroid cells, and bone cells. nih.govnih.gov These findings demonstrated that C-3 epimerization is a natural metabolic pathway. nih.gov Subsequent research confirmed the presence of C-3 epimers of 25(OH)D₂ and 25(OH)D₃ in the circulation of various species, including humans, indicating that this is a common metabolic process. frontiersin.orgnih.govfrontiersin.org

A pivotal moment in the study of the specific compound of interest occurred in 2014, when the first successful chemical synthesis of 1α,25-dihydroxy-3-epi-vitamin D2 was reported. nih.gov This achievement provided the necessary material for further investigation into its unique biological properties and potential interactions with the VDR, distinguishing it from its non-epimeric precursor.

Biological Activities and Physiological Significance

Comparative Biological Potency

The biological potency of vitamin D metabolites is a critical determinant of their physiological effects. This potency is often assessed by comparing their binding affinity to the vitamin D receptor (VDR), their influence on gene transcription, and their impact on cellular processes.

Direct comparative studies on the biological potency of 1-alpha,25-dihydroxy-3-epi-vitamin D2 against its non-epimeric form, 1-alpha,25-dihydroxyvitamin D2, are limited in publicly available scientific literature. However, research on related compounds provides valuable insights.

Studies comparing vitamin D2 and vitamin D3 have shown differences in their ability to raise and maintain serum 25-hydroxyvitamin D levels, with vitamin D3 being more potent. researchgate.netdoctaris.com Consequently, the active forms, 1-alpha,25-dihydroxyvitamin D2 and 1-alpha,25-dihydroxyvitamin D3, while both biologically active, may not be physiologically equivalent in all aspects. rupahealth.com Both forms are known to be produced in the kidneys from their respective precursors and are considered the active forms of vitamin D. rupahealth.com

Research into a closely related compound, 24-epi-1-alpha,25-dihydroxyvitamin D2, has revealed that it is significantly less active than 1-alpha,25-dihydroxyvitamin D3 in several key areas. This includes a lower binding affinity for the vitamin D receptor and reduced bone-resorbing activity.

CompoundRelative Binding Affinity for VDR (Compared to 1α,25(OH)₂D₃)Bone Resorption Activity (Compared to 1α,25(OH)₂D₃)
24-epi-1α,25-dihydroxyvitamin D2Much LowerMuch Lower

Despite a lower affinity for the VDR and reduced calcemic effects, epimeric forms of vitamin D can exhibit potent and sometimes distinct biological responses in various cellular models.

For instance, studies on 24-epi-1-alpha,25-dihydroxyvitamin D2 have shown that its ability to induce differentiation in human promyelocytic leukemia HL-60 cells is comparable to that of 1-alpha,25-dihydroxyvitamin D3. This suggests that the structural modifications at the C-24 position, and by extension potentially at the C-3 position, can lead to a dissociation between the classical calcemic effects and the cell-differentiating activities of vitamin D analogs.

The anti-proliferative and differentiation-inducing effects of these compounds are of significant interest in cancer research. nih.gov The active form of vitamin D3, 1,25(OH)2D3, is known to have potent anti-cancer activities, including the regulation of cell proliferation and apoptosis. nih.gov

Cellular Proliferation and Differentiation Modulation

A key area of vitamin D research is its role in regulating cell growth and differentiation, processes that are fundamental to tissue homeostasis and are often dysregulated in diseases like cancer and psoriasis.

The skin is a major site of vitamin D synthesis and metabolism, and keratinocytes are primary target cells for active vitamin D metabolites. The C-3 epimer of 1-alpha,25-dihydroxyvitamin D3 is a known physiological metabolite in human keratinocytes. nih.gov This epimer has been found to have a potent inhibitory effect on keratinocyte growth, which is noteworthy given its lower affinity for the VDR. nih.gov This potent activity is thought to be related to its higher metabolic stability compared to its non-epimeric counterpart. nih.gov

The influence of this compound on other cultured cell lines is an area requiring more specific research. However, studies on its D3 counterpart and other analogs provide some indications of its potential activities.

In pulmonary alveolar type II cells (NCI-H441 cell line), 1-alpha,25-dihydroxy-3-epi-vitamin D3 has been shown to be produced and to possess significant biological activity. nih.gov Specifically, it can increase the synthesis of surfactant phospholipids (B1166683) and the expression of surfactant protein SP-B. nih.gov This suggests a role for C-3 epimers in lung cell function.

Furthermore, in the context of cancer cell lines, 1,25(OH)2D3 and its analogs have demonstrated anti-proliferative and pro-differentiating effects on various lymphoma cell lines. nih.gov For example, it has been shown to induce differentiation and have an antiproliferative effect on SU-DHL4 and SU-DUL5 B cell lines, which are models for follicular non-Hodgkin's lymphoma. nih.gov The anti-endothelial properties of 1,25-dihydroxy-3-epi-vitamin D3 have also been noted, suggesting potential effects on angiogenesis.

Cell LineCompoundObserved Effect
Human Keratinocytes1α,25-dihydroxy-3-epi-vitamin D3Potent inhibition of growth
Pulmonary Alveolar Type II Cells (NCI-H441)1α,25-dihydroxy-3-epi-vitamin D3Increased surfactant synthesis and SP-B expression
B cell lymphoma lines (SU-DHL4, SU-DUL5)1,25(OH)2D3Induced differentiation and antiproliferative effect

Endocrine and Paracrine Regulatory Functions

The active forms of vitamin D function as steroid hormones, exerting both endocrine (acting on distant target organs) and paracrine/autocrine (acting locally on neighboring or the same cells) effects. nih.gov

The endocrine functions of 1,25-dihydroxyvitamin D are primarily centered on the regulation of calcium and phosphate (B84403) homeostasis. This involves increasing intestinal absorption of calcium and phosphate, modulating renal excretion, and regulating bone metabolism. medscape.comwikipedia.org These actions are mediated through the VDR, which is present in numerous cell types. numberanalytics.com

A key endocrine function of active vitamin D is the negative regulation of parathyroid hormone (PTH) gene transcription. nih.gov Studies on 1-alpha,25-dihydroxy-3-epi-vitamin D3 have revealed it to be a potent suppressor of PTH secretion. nih.gov The accumulation of this more metabolically stable epimer in the parathyroid glands may contribute to the prolonged suppressive effect of 1-alpha,25-dihydroxyvitamin D3 on PTH gene transcription. nih.gov

The paracrine and autocrine functions of vitamin D are extensive, with many tissues capable of local production of 1,25(OH)2D. nih.gov These local actions are important for regulating cell growth and differentiation in a tissue-specific manner. The production of this compound in specific tissues would allow for localized modulation of vitamin D signaling, potentially with different outcomes than those produced by the non-epimeric form.

Impact on Parathyroid Hormone Secretion

One of the most well-established functions of the vitamin D endocrine system is the negative regulation of parathyroid hormone (PTH) gene transcription and secretion. mdpi.commedscape.com Research has demonstrated that 1-alpha,25-dihydroxy-3-epi-vitamin D metabolites are potent suppressors of PTH. Studies on the vitamin D3 analog, 1-alpha,25-dihydroxy-3-epi-vitamin D3, have provided significant insights. In cultured bovine parathyroid cells, this 3-epimer was found to be a powerful suppressor of PTH secretion. nih.gov

Despite having a significantly lower affinity for the vitamin D receptor (VDR) in parathyroid cells—reportedly 30 times lower than its non-epimeric counterpart, 1-alpha,25(OH)2D3—the 3-epimer demonstrated a comparable ability to suppress PTH secretion. nih.gov Both the native form and its 3-epimer achieved a maximal suppression of PTH secretion by approximately 50%. nih.gov This potent activity, despite reduced VDR binding, has led to the hypothesis that the 3-epimer may be more metabolically stable than the non-epimeric form. nih.govnih.gov Metabolism studies have shown that in some instances, the concentration of the 3-epi metabolite in parathyroid cells can exceed that of the parent compound, 1-alpha,25(OH)2D3, suggesting a slower rate of degradation. nih.gov This enhanced stability may contribute to a more prolonged suppressive effect on PTH gene transcription. nih.gov

CompoundRelative VDR Affinity (Bovine Parathyroid Cells)Maximal PTH Suppression
1α,25(OH)₂D₃ High~50%
1α,25(OH)₂-3-epi-D₃ Low (30x lower than native)~50%
1β,25(OH)₂D₃ Low~30% (only at high concentration)
1β,25(OH)₂-3-epi-D₃ -Stimulated PTH secretion by 30-50%

This table presents data for the vitamin D3 analogs, which are used as a model to understand the biological activity of vitamin D epimers. nih.gov

Tissue-Specific Biological Effects

The biological actions of vitamin D metabolites are not uniform across all tissues. The production and activity of 1-alpha,25-dihydroxy-3-epi-vitamin D appear to be tissue-specific, highlighting its potential for targeted physiological roles. nih.gov

The lungs, particularly the pulmonary alveolar type II cells, have been identified as a target for vitamin D action, especially during perinatal development. nih.govmdpi.com These cells are responsible for producing pulmonary surfactant, a complex mixture of lipids and proteins essential for reducing surface tension in the alveoli and preventing their collapse during respiration. nih.govnih.gov

Research has shown that alveolar type II cells can metabolize 1-alpha,25(OH)2D3 into its 3-epimer. nih.gov A study using the NCI-H441 human alveolar type II cell line demonstrated that 1-alpha,25-dihydroxy-3-epi-vitamin D3 possesses significant biological activity related to lung maturation. Specifically, the 3-epimer was found to:

Increase the synthesis of surfactant phospholipids. nih.gov

Induce the expression of the gene for surfactant protein B (SP-B). nih.gov

Increase the synthesis of the SP-B protein. nih.gov

This indicates that the 3-epimer, produced locally within lung tissue, is a potent stimulator of surfactant synthesis. nih.gov The significant in vitro activity of the epimer, despite a potentially reduced VDR-mediated transcriptional activity, is again thought to be linked to its higher metabolic stability. nih.gov This allows it to exert a sustained effect on the complex process of surfactant production.

Biological Effect in Alveolar Type II CellsActivity of 1α,25(OH)₂-3-epi-D₃
Surfactant Phospholipid Synthesis Significant Increase
Surfactant Protein B (SP-B) mRNA Expression Induced
Surfactant Protein B (SP-B) Protein Synthesis Significant Increase

Data derived from studies on the vitamin D3 analog in the NCI-H441 cell line. nih.gov

Proposed Physiological Role as a Buffering Mechanism

The observation that 1-alpha,25-dihydroxy-3-epi-vitamin D metabolites are potent but more metabolically stable than their parent compounds has led to the proposal of a physiological "buffering" role. nih.govnih.gov The canonical 1-alpha,25-dihydroxyvitamin D is subject to rapid degradation through the C-24 oxidation pathway, which limits the duration of its action. nih.gov

The 3-epimer, however, appears to be metabolized more slowly. nih.gov This slower clearance rate means it can persist in target tissues like the parathyroid glands for longer periods. nih.gov This sustained presence could provide a more stable, long-term signal to regulate processes like PTH secretion, effectively buffering against the fluctuations that might occur with the more rapidly metabolized native hormone. This metabolic stability may compensate for its lower binding affinity to the VDR, allowing it to exert significant biological effects over time. nih.govnih.gov

Unresolved Physiological Functions and Biological Significance

Despite these findings, the full physiological importance and complete functional profile of this compound remain largely unresolved. oup.comnih.gov Several key questions are the focus of ongoing research.

The precise mechanisms governing the C-3 epimerization process are not fully understood, and the enzyme or gene responsible has not been definitively identified. mdpi.com It is also unclear why certain individuals or populations, such as infants, exhibit higher circulating levels of C-3 epimers. oup.comresearchgate.net The suggestion is that this may relate to the maturity of the metabolic pathways involved in vitamin D processing. oup.com

Structure Activity Relationships Sar

Influence of C-3 Epimerization on VDR Binding and Transcriptional Activity

The inversion of the stereochemistry at the C-3 position from a β-hydroxyl group (as in 1α,25-dihydroxyvitamin D3) to an α-hydroxyl group in 1α,25-dihydroxy-3-epi-vitamin D2 has a discernible impact on its interaction with the VDR. While it retains the ability to bind to the VDR and mediate transcriptional activity, its potency is generally reduced compared to its non-epimeric counterpart. researchgate.net Studies have shown that 3-epi-1α,25(OH)₂D₃ can stimulate gene transcription through the VDR. nih.gov In MC3T3-E1 cells, both 1α,25(OH)₂D₃ and its 3-epi form induced a comparable response when transfected with a CYP24 promoter construct. nih.gov This suggests that the 3-epimer can effectively initiate the transcriptional cascade mediated by the VDR.

CompoundVDR Binding Affinity (Relative to 1α,25(OH)₂D₃)Transcriptional Activity (Relative to 1α,25(OH)₂D₃)Notes
1α,25-dihydroxyvitamin D₃100%100%Reference compound
1α,25-dihydroxy-3-epi-vitamin D₂LowerVariable (can be comparable or significantly reduced depending on the gene and cell type)Activity is tissue- and gene-specific. nih.govelsevierpure.com

Crystallographic Studies of VDR-Ligand Complexes

To elucidate the molecular basis for the altered activity of 1-alpha,25-dihydroxy-3-epi-vitamin D2, crystallographic studies of the VDR ligand-binding domain (LBD) in complex with this epimer have been undertaken. These studies provide a static yet insightful snapshot of the interactions within the ligand-binding pocket (LBP).

Analysis of the Ligand-Binding Pocket Conformation

The VDR LBD is composed of 13 α-helices and a β-sheet that form a three-layered sandwich structure, creating the LBP. nih.gov Within this pocket, specific amino acid residues form hydrogen bonds with the hydroxyl groups of the vitamin D ligand. For 1α,25(OH)₂D₃, the 3β-OH group typically forms hydrogen bonds with Y143 and S278. nih.gov

Crystal structure analysis of the VDR in complex with 1α,25-dihydroxy-3-epi-vitamin D3 has revealed that the ligand adopts a slightly more compact conformation within the LBP. nih.govresearchgate.net Crucially, due to the altered stereochemistry of the 3-hydroxyl group, its direct hydrogen bond interaction with Ser278 is lost. nih.govresearchgate.net To compensate for this loss, a water-mediated hydrogen bond is formed, which helps to anchor the A-ring of the ligand within the pocket. nih.govresearchgate.net The other key interactions, such as those involving the 1α-hydroxyl and 25-hydroxyl groups, are largely maintained. nih.gov This altered hydrogen bonding network within the LBP likely contributes to the observed differences in VDR binding affinity and transcriptional activity compared to the natural hormone.

Design and Evaluation of Analogues of this compound

The unique biological profile of this compound has prompted the design and synthesis of various analogues to explore how modifications to its structure could modulate its activity. These studies aim to develop compounds with potentially enhanced therapeutic properties.

Effects of A-Ring Modifications (e.g., (5E,7E) Geometric Isomers)

Modifications to the A-ring of vitamin D analogues can significantly impact their biological activity. One such modification is the introduction of a 5,6-trans geometry, creating (5E,7E) isomers. Studies on double point modified analogues of 1α,25-dihydroxyvitamin D2, which include a 5,6-trans modification, have shown that this alteration can influence VDR affinity and subsequent cellular responses. researchgate.net For instance, it has been found that the rate of C-3 epimerization is significantly decreased in 5,6-trans analogues. nih.gov This suggests that modifying the A-ring geometry can impact the metabolic stability of the compound. However, the combination of a 5,6-trans modification with other changes, such as a C-22 hydroxyl group and a 24-epi configuration, has been shown to completely abolish cell differentiation activity in certain models. researchgate.net This highlights the complex interplay between different structural modifications.

Rational Design Strategies for Modulated Activity

Rational design of potent vitamin D analogues often involves a deep understanding of the metabolic pathways that inactivate the natural hormone. nih.gov By strategically modifying the molecule at sites susceptible to metabolic degradation, it is possible to create analogues with enhanced stability and, consequently, prolonged or altered activity. For instance, knowledge of the C-3 epimerization pathway has led to the development of analogues that are more resistant to this modification. nih.gov

Analytical and Methodological Advancements

Quantification Techniques for 1-alpha,25-Dihydroxy-3-epi-vitamin D2

The quantification of this compound in biological matrices presents a significant analytical challenge due to its low circulating concentrations and the presence of structurally similar isomers. nih.govwaters.com To address this, several sophisticated analytical techniques have been developed and refined.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of vitamin D metabolites, offering high sensitivity and specificity. nih.gov This technique allows for the separation of this compound from other metabolites, followed by its precise detection and quantification based on its unique mass-to-charge ratio. nih.gov The development of LC-MS/MS methods has been a significant step forward from traditional immunoassays, which can be limited by cross-reactivity with other vitamin D compounds. nih.govnacalai.com

To enhance the sensitivity and specificity of LC-MS/MS analysis, immunoaffinity extraction is often employed as a sample preparation step. This technique utilizes antibodies that specifically bind to 1,25-dihydroxyvitamin D forms, including the 3-epi-vitamin D2 analogue. nih.govthermofisher.com This process effectively isolates the target analyte from complex biological matrices like serum or plasma, reducing interference and improving the accuracy of quantification. nih.gov

The use of solid-phase anti-1,25(OH)2D antibodies allows for the selective capture of dihydroxylated vitamin D metabolites. nih.gov Studies have demonstrated that this immunoextraction, often followed by derivatization, yields a robust and clinically validated method. nih.gov The extraction efficiency, in terms of analytical recovery, has been reported to be greater than 40% in some methods. nih.gov

Table 1: Performance Characteristics of an LC-MS/MS Method with Immunoaffinity Extraction for Dihydroxylated Vitamin D Analogs

Parameter 1,25(OH)2D2 Reference
Limit of Detection (LOD) 1.5 pmol/L nih.gov
Limit of Quantification (LOQ) 1.5 pmol/L nih.gov
Intra-assay Imprecision 8.7% (at 186 pmol/L) nih.gov
Inter-assay Imprecision 11% (at 186 pmol/L) nih.gov
Clinical Recovery 91% to 120% nih.gov

This table presents data for 1,25(OH)2D2 as a proxy for its epimer due to the limited availability of specific data for this compound.

Chemical derivatization is a critical strategy to improve the ionization efficiency and, consequently, the sensitivity of detection for vitamin D metabolites in LC-MS/MS. nih.gov Reagents that react with the cis-triene system of the vitamin D molecule are commonly used.

One of the most widely used derivatizing agents is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). nih.govnih.gov PTAD reacts with the vitamin D molecule in a Diels-Alder fashion, resulting in a derivative with significantly enhanced ionization potential, leading to a much stronger signal in the mass spectrometer. nih.gov Research has shown that PTAD derivatization can increase the signal of 1α,25(OH)2D3 by approximately 100-fold, with a near-complete derivatization yield of over 99%. nih.gov While specific data for this compound is limited, the principle of enhanced sensitivity through PTAD derivatization is applicable.

Table 2: Comparison of Derivatization Reagents for Vitamin D Analysis

Derivatization Reagent Key Advantages Reference
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) Widely used, inexpensive, near-complete reaction nih.gov
Amplifex® Diene Higher sensitivity compared to PTAD in some studies researchgate.net

This table provides a general comparison of derivatization reagents used for vitamin D analysis.

The need to analyze large numbers of samples in clinical and research settings has driven the development of high-throughput LC-MS/MS methods. nih.govnih.govresearchgate.net These methods aim to reduce sample analysis time without compromising accuracy or sensitivity. Strategies for high-throughput analysis include simplified sample preparation protocols, such as supportive liquid-liquid extraction (SLE), and rapid chromatographic separations. nih.gov Some high-throughput methods can achieve instrument cycle times of less than five minutes per sample. nih.gov The development of such methods is crucial for large-scale studies investigating the roles of various vitamin D metabolites, including this compound.

Gas Chromatography/Mass Spectrometry (GC/MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC/MS) is another powerful technique that can be employed for the analysis of vitamin D metabolites. For GC analysis, derivatization is necessary to increase the volatility of the analytes. Trimethylsilyl (TMS) derivatization is a common approach for this purpose. escholarship.org While less common than LC-MS/MS for routine clinical analysis of vitamin D, GC/MS can provide excellent separation and sensitive detection. The fragmentation patterns generated in the mass spectrometer can be used for the structural elucidation and identification of the compounds. escholarship.org

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and purification of vitamin D metabolites prior to their detection. nacalai.comnacalai.comnacalai.com The chromatographic separation is critical for distinguishing between the various isomers of vitamin D, which often have identical mass-to-charge ratios and are therefore indistinguishable by mass spectrometry alone. nacalai.comchromatographyonline.com

Various types of HPLC columns have been utilized to achieve the separation of vitamin D epimers. For instance, novel core-shell type reversed-phase HPLC columns with cholesterol as the functional group have been shown to provide baseline separation of vitamin D2 and D3 metabolites and their C3-epimers in a single run. nacalai.comnacalai.comnacalai.com Other specialized columns, such as those with pentafluorophenyl phases, have also demonstrated superior selectivity for separating closely related vitamin D isomers. restek.com The choice of the column and the mobile phase composition are critical parameters that are optimized to achieve the desired chromatographic resolution.

Table 3: Examples of HPLC Columns Used for Vitamin D Epimer Separation

HPLC Column Type Key Feature Reference
COSMOCORE Cholester Cholesterol functional group for steric selectivity nacalai.comnacalai.comnacalai.com
Raptor FluoroPhenyl Pentafluorophenyl phase for unique selectivity restek.com
Supel™ Carbon LC Capable of resolving structural isomers nih.gov

This table highlights different HPLC column technologies that have been successfully used for the separation of vitamin D metabolites and their epimers.

Chromatographic Separation and Resolution Challenges

The quantification of this compound is complicated by the presence of its parent compound, 1-alpha,25-dihydroxyvitamin D2, and other related metabolites. Effective chromatographic separation is therefore a critical prerequisite for accurate measurement.

Chiral Separation of Epimers

The primary challenge in the analysis of this compound lies in its separation from its non-epimeric form, 1-alpha,25-dihydroxyvitamin D2. These two compounds are stereoisomers, differing only in the spatial orientation of the hydroxyl group at the C3 position. restek.com This subtle structural difference results in identical mass-to-charge ratios, rendering them indistinguishable by mass spectrometry alone. endocrine-abstracts.org Consequently, chromatographic resolution is essential.

Various high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods have been developed to address this challenge. escholarship.orgnacalai.com Chiral columns, which contain a stationary phase capable of interacting differently with enantiomers and diastereomers, have proven effective in separating vitamin D epimers. endocrine-abstracts.org For instance, a method utilizing a Phenomenex Lux cellulose-3 chiral column has been successful in separating 25-hydroxyvitamin D3 and its C3 epimer. endocrine-abstracts.org Another approach involves the use of specialized stationary phases, such as pentafluorophenyl (PFP) or cholesterol-based columns, which can exploit subtle differences in polarity and shape between the epimers to achieve separation. nacalai.comrsc.org Some studies have also reported that cooling the chromatographic column can enhance the resolution between epimers. escholarship.orgescholarship.org

Differentiation from Isobaric and Endogenous Interfering Metabolites

Beyond the challenge of separating epimers, the analysis of this compound is further complicated by the presence of isobaric and endogenous interfering metabolites. Isobaric compounds have the same nominal mass as the analyte of interest, which can lead to analytical inaccuracies if not properly resolved. For example, in the analysis of 25-hydroxyvitamin D3, an isobaric bile acid precursor, 7α-hydroxy-4-cholesten-3-one (7αC4), has been identified as a significant interferent. mdpi.comnih.gov While specific isobaric interferents for this compound are not as well-documented, the principle remains a critical consideration.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for differentiating and quantifying vitamin D metabolites due to its high selectivity and sensitivity. endocrine-abstracts.orgnih.gov By selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), it is possible to distinguish the target analyte from many co-eluting compounds. nih.gov However, even with LC-MS/MS, chromatographic separation is paramount when dealing with isomers that produce identical fragmentation patterns. restek.com The use of ion mobility spectrometry (IMS) coupled with LC-MS has also emerged as a powerful technique to separate isomers based on their size, shape, and charge, providing an additional dimension of separation. msacl.org

Method Validation and Performance Metrics

To ensure the reliability of analytical data, methods for quantifying this compound must undergo rigorous validation. This process establishes key performance characteristics, including the limits of detection and quantification, recovery, precision, and accuracy. While specific validation data for this compound is scarce, data from methods developed for its D3 counterpart and other dihydroxyvitamin D metabolites provide valuable insights into expected performance.

Evaluation of Limits of Detection and Quantification

The circulating concentrations of 1,25-dihydroxyvitamin D metabolites are extremely low, typically in the picogram per milliliter (pg/mL) range. waters.com Therefore, analytical methods must be highly sensitive. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

To enhance sensitivity for these low-abundance metabolites, chemical derivatization is often employed. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly increase the ionization efficiency of vitamin D metabolites in the mass spectrometer. escholarship.orgchromatographyonline.com

Reported Limits of Detection (LOD) and Quantification (LOQ) for Related Vitamin D Metabolites
AnalyteMethodologyLODLOQSource
1α,25(OH)2D3LC-MS/MS with chemical derivatization-<10 pM escholarship.org
25(OH)D3 and its C3-epimerLC-MS/MS0.25 ng/mL- nih.gov
25(OH)D3 and 25(OH)D2LC-MS/MS0.27 and 0.31 ng/mL, respectively- rsc.org
1,25(OH)2D2 and 1,25(OH)2D3UPLC-MS/MS-5 pg/mL waters.com

Assessment of Analytical Recovery, Precision, and Accuracy

Method validation also involves assessing the efficiency of the extraction process (recovery) and the closeness of repeated measurements (precision) and the agreement between the measured value and the true value (accuracy).

Analytical Recovery: The recovery of the analyte from the biological matrix (e.g., serum, plasma) during sample preparation is a critical parameter. Inefficient recovery can lead to an underestimation of the true concentration. For vitamin D metabolites, liquid-liquid extraction or solid-phase extraction techniques are commonly used. Studies on related compounds report extraction recoveries ranging from 70% to over 97%. nih.gov

Precision and Accuracy: Precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV) of replicate measurements. Accuracy is often determined by analyzing certified reference materials or by spike-recovery experiments. For the analysis of vitamin D epimers and dihydroxy metabolites, methods have demonstrated good precision and accuracy, with intra- and inter-day %CVs generally below 15% and accuracy within 85-115% of the nominal value. mdpi.comchromatographyonline.comnih.govchromatographyonline.com

Method Performance Metrics for Related Vitamin D Metabolites
AnalyteMethodologyIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)Source
25(OH)D3, 3-epi-25(OH)D3, 25(OH)D2, 3-epi-25(OH)D2UPLC-MS/MS≤15%≤15%82-118% nih.gov
Vitamin D metabolites and epimersLC-MS/MS<16%<16%85-115% mdpi.com
C3 epimers of 25(OH)DLC-MS/MS0.9-6.6%2.2-5.3%Within 10% of nominal concentration chromatographyonline.com
1α,25(OH)2D3LC-MS/MS with derivatization1.5-9.2%1.6-7.7%89.2-105.2% chromatographyonline.com

Future Research Directions

Elucidation of Novel Biosynthetic Enzymes Specific to 3-Epimers

A critical gap in our understanding of 1-alpha,25-dihydroxy-3-epi-vitamin D2 is the precise enzymatic machinery governing its formation. The enzyme responsible for the C3-epimerization of vitamin D metabolites, tentatively named 3-epimerase, has yet to be definitively identified and characterized. nih.govmdpi.comnih.gov In vitro studies have indicated that this epimerization is an enzymatic process, but it does not appear to be mediated by the well-known cytochrome P450 enzymes involved in vitamin D activation and catabolism, such as CYP27A1, CYP27B1, or CYP24A1. oup.com Furthermore, experiments have shown that the conversion is not inhibited by ketoconazole, a classic P450 inhibitor. researchgate.net

Future research must prioritize the isolation, purification, and characterization of the specific enzyme or enzymes responsible for this 3-epimerization. Identifying the gene encoding this epimerase is a crucial step. mdpi.comnih.gov This will enable detailed investigations into its structure, catalytic mechanism, substrate specificity, and the regulatory factors that control its expression and activity. Understanding the kinetics of this enzyme will be fundamental to comprehending the rate and extent of 3-epimer formation in various physiological and pathological states.

Comprehensive Mapping of Tissue-Specific Production and Action Pathways

The production of 3-epimers of vitamin D metabolites appears to be a tissue-specific phenomenon. nih.gov Initial studies have identified the presence of 3-epimerase activity in various cell types, including keratinocytes, parathyroid cells, osteoblasts, colon cancer cells (Caco-2), and hepatocyte-derived cells (HepG2). nih.gov Notably, this activity is reportedly absent in the kidney. nih.gov Research has also demonstrated the production of 1-alpha,25-dihydroxy-3-epi-vitamin D3 in pulmonary alveolar type II cells, where it exhibits significant biological activity related to surfactant synthesis. nih.gov

A comprehensive mapping of the tissues and cell types that produce and respond to this compound is a key research objective. This involves systematic screening of various human and animal tissues to determine the distribution of 3-epimerase activity. Furthermore, elucidating the specific intracellular signaling pathways activated by this epimer in different target cells is essential. While it is known to bind to the vitamin D receptor (VDR), its downstream effects and the genes it regulates may differ from those of its non-epimeric counterpart. mdpi.comnih.gov Understanding these tissue-specific actions will be vital in discerning the unique physiological functions of this compound.

Advanced Structural Biology Investigations of Ligand-Receptor Dynamics

The interaction between this compound and the vitamin D receptor (VDR) is a cornerstone of its biological activity. Crystal structure analysis of the human VDR ligand-binding domain (LBD) complexed with 1-alpha,25-dihydroxy-3-epi-vitamin D3 has provided initial insights into this interaction. researchgate.netresearchgate.net These studies revealed that the 3-epimer adopts a slightly more compact conformation within the VDR's ligand-binding pocket. researchgate.net Interestingly, the altered orientation of the 3-hydroxyl group, which prevents a direct hydrogen bond with Ser278, is compensated for by a water-mediated hydrogen bond, thus maintaining the stability of the complex. researchgate.netfrontiersin.org

Future investigations should employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, to gain a more dynamic understanding of the VDR-epimer complex. mdpi.comnih.gov These methods can provide insights into the conformational changes of the VDR upon binding to the epimer and how this might influence its interaction with the retinoid X receptor (RXR) and other coregulatory proteins. nih.govnih.gov Comparing the dynamics of VDR activation by the 3-epimer versus the canonical 1,25-dihydroxyvitamin D2 will be crucial for explaining their potentially distinct biological profiles.

Development of Highly Specific and Sensitive Analytical Assays

A significant hurdle in the study of this compound has been the difficulty in accurately and specifically measuring its concentration in biological samples. The structural similarity and identical mass-to-charge ratio of epimers and their non-epimeric counterparts make their differentiation by standard immunoassays and some mass spectrometry techniques challenging. mdpi.comnih.govresearchgate.net This can lead to an overestimation of total vitamin D levels and an inaccurate assessment of an individual's vitamin D status, particularly in populations such as infants where epimer concentrations can be substantial. nih.govoup.com

The continued development and refinement of highly specific and sensitive analytical assays are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for separating and quantifying vitamin D metabolites, including their epimers. nih.govoup.comnih.gov Future efforts should focus on optimizing these methods to enhance their sensitivity for detecting the low circulating levels of this compound. nih.gov The development of certified reference materials for this epimer is also essential for the standardization and quality control of these assays. researchgate.net

Table 1: Comparison of Analytical Techniques for Vitamin D Metabolite Measurement

Analytical Technique Ability to Differentiate 3-Epimers Sensitivity Throughput Notes
Immunoassays (e.g., RIA, CLIA) Generally No mdpi.comnih.govnih.gov Varies High Prone to cross-reactivity with other metabolites. nih.govvitamindwiki.com
High-Performance Liquid Chromatography (HPLC) with UV detection Yes, with appropriate columns nih.gov Moderate Moderate May lack the sensitivity for very low concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Yes, with chromatographic separation nih.govnih.govrestek.com High Moderate to High Considered the reference method for specificity and accuracy. researchgate.netoup.com

| Immunoextraction followed by LC-MS/MS | Yes nih.govspringernature.com | Very High | Lower | Combines the specificity of antibodies with the accuracy of mass spectrometry. |

Exploration of Inter-Species Differences in Metabolism and Activity

Preliminary research suggests that there may be significant inter-species differences in the metabolism and biological activity of vitamin D epimers. For instance, oral supplementation with vitamin D has been shown to increase the production of epimers in mice but not in humans. mdpi.comnih.govnih.gov Studies in rats have demonstrated the presence of 3-epi-25-hydroxyvitamin D3 in serum after administration of its non-epimeric form, and various rat cell lines have shown the ability to metabolize 3-epimers. mdpi.comresearchgate.net

Systematic comparative studies across different species are needed to delineate these variations. Animal models, including rodents and non-human primates, will be invaluable for in-vivo investigations into the pharmacokinetics and physiological effects of this compound. Understanding how its metabolism, receptor binding affinity, and biological potency differ between species will not only provide fundamental biological insights but also be crucial for the appropriate selection of animal models for preclinical research and for translating findings to human physiology.

Integrated Omics Approaches to Understand Pleiotropic Effects

The diverse biological activities attributed to vitamin D suggest that its metabolites, including this compound, likely exert pleiotropic effects by modulating a wide range of cellular processes. Integrated "omics" approaches, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a powerful and unbiased strategy to unravel these complex actions.

Future research should leverage these technologies to obtain a global view of the cellular response to this compound. For example, transcriptomic analysis (e.g., RNA-sequencing) can identify the full spectrum of genes regulated by this epimer in different cell types. Proteomic studies can reveal changes in protein expression and post-translational modifications, while metabolomic profiling can uncover alterations in cellular metabolism. By integrating these multi-omics datasets, researchers can construct comprehensive models of the molecular networks influenced by this compound, providing a deeper understanding of its pleiotropic effects and its potential role in health and disease.

Q & A

Basic Research Questions

Q. How can researchers distinguish 1-alpha,25-dihydroxy-3-epi-vitamin D₂ from canonical 1,25-dihydroxyvitamin D₂ in biological samples?

  • Methodological Answer : Use ultrahigh-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized isomer separation protocols. For example, Zivak kits enable baseline resolution of 25-hydroxyvitamin D₃ and its 3-epi isomer . Key parameters include:

  • Column selection: C18 or phenyl-hexyl columns for polar interactions.
  • Mobile phase: Methanol/water gradients with 0.1% formic acid.
  • Retention time tracking: 3-epi metabolites elute earlier than canonical forms due to stereochemical differences.
    • Validation : Cross-check with NIST-certified reference materials containing 3-epi-25(OH)D₃ and quantify using isotope dilution .

Q. What are the primary analytical challenges in quantifying 3-epi metabolites of vitamin D₂, and how can they be addressed?

  • Key Challenges :

  • Low circulating concentrations (ng/mL range) requiring high-sensitivity assays .
  • Cross-reactivity in immunoassays (e.g., Abbott Architect) with canonical 25(OH)D₂/D₃ .
    • Solutions :
  • Immunoaffinity purification (e.g., anti-1,25(OH)₂D antibodies) to isolate target analytes before LC-MS/MS .
  • Internal standards : Deuterated 3-epi-25(OH)D₂ for correction of matrix effects .

Q. How does the bioactivity of 1-alpha,25-dihydroxy-3-epi-vitamin D₂ compare to its non-epimerized form?

  • Experimental Design :

  • Use in vitro cell models (e.g., human keratinocytes or renal proximal tubule cells) to compare transcriptional activation of vitamin D-responsive genes (e.g., CYP24A1, TRPV6).
  • Dose-response curves : 3-epi metabolites exhibit ~10–30% lower potency in calcium transport assays compared to canonical 1,25(OH)₂D₂ .
    • Data Interpretation : Structural modeling shows 3-epimerization reduces hydrogen bonding with the vitamin D receptor’s ligand-binding domain .

Advanced Research Questions

Q. What synthetic strategies are effective for producing 1-alpha,25-dihydroxy-3-epi-vitamin D₂ for in vivo studies?

  • Stepwise Synthesis :

Start with ergosterol (provitamin D₂) and perform UVB irradiation to generate previtamin D₂.

Thermal isomerization to vitamin D₂, followed by enzymatic hydroxylation (CYP27A1/CYP27B1) to 25(OH)D₂ and 1α-hydroxylation .

Epimerization : Incubate 1,25(OH)₂D₂ with human hepatocyte lysates to induce 3-epi formation via ketoenol tautomerization .

  • Purification : Use preparative HPLC with chiral columns to isolate the 3-epi isomer (>95% purity) .

Q. How do metabolic pathways of 1-alpha,25-dihydroxy-3-epi-vitamin D₂ differ from vitamin D₃ metabolites in renal and hepatic tissues?

  • Key Findings :

  • Catabolism : 3-epi-1,25(OH)₂D₂ undergoes 24-hydroxylation by CYP24A1 but resists further degradation to calcitroic acid, leading to prolonged half-life in serum vs. non-epimerized forms .
  • Tissue Distribution : Adipose tissue sequesters 3-epi metabolites at 2–3× lower rates than D₃ analogs due to reduced affinity for vitamin D-binding protein (DBP) .
    • Study Design : Use isotope-tracing (³H/¹⁴C-labeled compounds) in perfused rat kidney/liver models to track metabolite conversion .

Q. What experimental biases arise when comparing the immunomodulatory effects of vitamin D₂ and D₃ metabolites, and how can they be mitigated?

  • Bias Sources :

  • Differential DBP binding: Vitamin D₂ metabolites have ~1.3× lower DBP affinity, increasing free serum concentrations and confounding dose-response comparisons .
  • Cross-reactivity in ELISAs: Commercial kits may underestimate 3-epi-D₂ due to antibody specificity .
    • Mitigation Strategies :
  • Measure free 25(OH)D via equilibrium dialysis or direct immunoassays (Future Diagnostics) .
  • Normalize data to total 25(OH)D + 3-epi-25(OH)D concentrations in meta-analyses .

Contradictions and Research Gaps

  • D₂ vs. D₃ Bioequivalence : While D₃ raises serum 25(OH)D more efficiently in humans (87% higher potency) , D₂’s immunomodulatory effects in murine models show paradoxical enhancements in bone volume and immune gene expression .
  • Clinical Relevance of 3-epi Metabolites : Despite comprising 15–30% of total 25(OH)D in infants, their role in calcium homeostasis remains unclear .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.